
4-Bromo-2-(ethoxymethyl)-1-fluorobenzene
説明
4-Bromo-2-(ethoxymethyl)-1-fluorobenzene, also known as 4-Bromo-2-methoxy-1-fluorobenzene, is a chemical compound that has a wide range of applications in scientific research. It is a versatile chemical that can be used in various experiments and processes, including synthesis, chromatography, and spectroscopy. The compound is also known to have biochemical and physiological effects.
科学的研究の応用
Synthesis and Chemical Reactions
Synthesis Techniques
4-Bromo-2-(ethoxymethyl)-1-fluorobenzene can be synthesized from various starting materials like 3,4-dimethylbenzenamine through processes involving diazotization and bromination. Studies have focused on optimizing reaction conditions such as raw material rates, reaction times, and temperatures to improve yield and efficiency (Guo Zhi-an, 2009).
Role in Photofragmentation Studies
The compound has been used in studies of photofragment translational spectroscopy. These studies help understand the effects of substituents like fluorine on the photodissociation dynamics of halobenzenes (Xi-Bin Gu et al., 2001).
Electrochemical Studies
Electrochemical fluorination studies involving compounds like 4-Bromo-2-(ethoxymethyl)-1-fluorobenzene offer insights into side reactions and mechanisms during the fluorination of halobenzenes. This is critical in refining electrochemical processes and understanding the behavior of halogenated compounds under specific conditions (Hirohide Horio et al., 1996).
Use in Carbonylation Reactions
The compound is used in carbonylative transformation reactions with various nucleophiles. It's an important aspect of synthesizing heterocyclic compounds, and studies have been conducted to explore the efficiency and yield of these reactions (Jianbin Chen et al., 2014).
Radical Induced Reactions
It is also used in studies investigating radical-induced reactions in aqueous solutions, particularly focusing on the formation of radical cations. These studies are crucial in understanding the interaction of halobenzenes with reactive species like hydroxyl radicals (H. Mohan & J. Mittal, 1996).
Applications in Other Fields
In Lithium-Ion Batteries
4-Bromo-2-(ethoxymethyl)-1-fluorobenzene is researched as an electrolyte additive in lithium-ion batteries. Studies show that it can enhance thermal stability, reduce flammability, and not adversely affect the normal cycle performance of these batteries (Zhang Qian-y, 2014).
In Fluorine Chemistry
Its use extends to fluorine chemistry for the preparation of fluorobenzoic acid derivatives. Studies focus on the chemo- and regio-selectivity of reactions involving fluorine substituents, contributing to the development of methods for preparing fluorinated compounds (V. Boyarskiy et al., 2010).
Spectroscopic Investigations
The compound is also subject to spectroscopic studies like FT-IR, FT-Raman, and UV spectroscopy to understand its molecular geometry, vibrational frequencies, and electronic properties. This aids in the development of substituted benzene compounds and their applications (D. Mahadevan et al., 2011).
特性
IUPAC Name |
4-bromo-2-(ethoxymethyl)-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUXJSVBIRUOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B1382179.png)

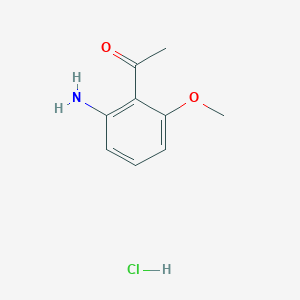
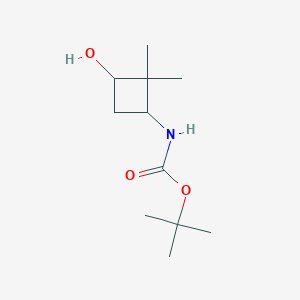


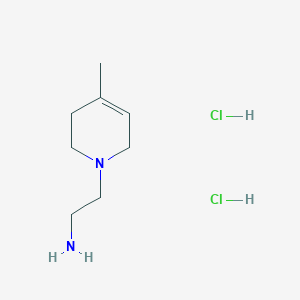
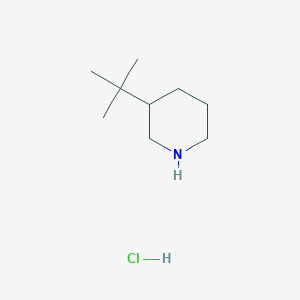
![tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B1382192.png)

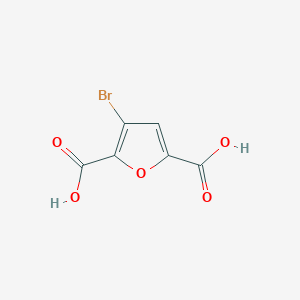
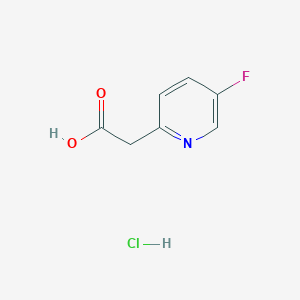

![3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride](/img/structure/B1382199.png)